molecular formula C7H9BrN2O B13323671 (R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No.: B13323671
M. Wt: 217.06 g/mol
InChI Key: GPEPSADXXDGJQQ-RXMQYKEDSA-N
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Description

®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a fused pyrazolo-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the oxazine ring through cyclization reactions. The bromine atom is then introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.

Industrial Production Methods

On an industrial scale, the production of ®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The oxazine ring can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrazolo-oxazines, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the development of drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.

Medicine

In medicine, ®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is explored for its potential therapeutic effects. Researchers are investigating its role in modulating biological pathways and its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine: Lacks the ®-configuration, which may affect its biological activity.

    7-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine: Lacks the methyl group, which can influence its chemical properties and interactions.

Uniqueness

®-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to its specific stereochemistry and the presence of both bromine and methyl groups

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(7R)-3-bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

InChI

InChI=1S/C7H9BrN2O/c1-5-3-11-4-7-6(8)2-9-10(5)7/h2,5H,3-4H2,1H3/t5-/m1/s1

InChI Key

GPEPSADXXDGJQQ-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1COCC2=C(C=NN12)Br

Canonical SMILES

CC1COCC2=C(C=NN12)Br

Origin of Product

United States

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